molecular formula C11H17NO B14601622 (1R,2R)-2-tert-Butyl-4-oxocyclohexane-1-carbonitrile CAS No. 60470-77-1

(1R,2R)-2-tert-Butyl-4-oxocyclohexane-1-carbonitrile

Cat. No.: B14601622
CAS No.: 60470-77-1
M. Wt: 179.26 g/mol
InChI Key: DMEQQEGPILFIAV-WCBMZHEXSA-N
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Description

(1R,2R)-2-tert-Butyl-4-oxocyclohexane-1-carbonitrile is a chiral compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-tert-Butyl-4-oxocyclohexane-1-carbonitrile typically involves the use of chiral starting materials and reagents to ensure the desired stereochemistry. One common method involves the hydrogenation of a precursor compound, such as a cyclohexanone derivative, in the presence of a chiral catalyst. The reaction conditions often include specific temperatures and pressures to optimize the yield and enantiomeric purity of the product .

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using flow microreactor systems. These systems allow for precise control over reaction conditions, leading to high yields and consistent product quality .

Chemical Reactions Analysis

Types of Reactions: (1R,2R)-2-tert-Butyl-4-oxocyclohexane-1-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s stereochemistry and the presence of functional groups.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions, such as temperature and solvent choice, are critical in determining the reaction outcome .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

(1R,2R)-2-tert-Butyl-4-oxocyclohexane-1-carbonitrile has a wide range of applications in scientific research. In chemistry, it is used as a chiral building block for the synthesis of complex molecules. In biology, it serves as a precursor for the development of pharmaceuticals and agrochemicals. In medicine, it is investigated for its potential therapeutic properties. Additionally, in industry, it is utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of (1R,2R)-2-tert-Butyl-4-oxocyclohexane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets.

Properties

CAS No.

60470-77-1

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(1R,2R)-2-tert-butyl-4-oxocyclohexane-1-carbonitrile

InChI

InChI=1S/C11H17NO/c1-11(2,3)10-6-9(13)5-4-8(10)7-12/h8,10H,4-6H2,1-3H3/t8-,10+/m0/s1

InChI Key

DMEQQEGPILFIAV-WCBMZHEXSA-N

Isomeric SMILES

CC(C)(C)[C@@H]1CC(=O)CC[C@H]1C#N

Canonical SMILES

CC(C)(C)C1CC(=O)CCC1C#N

Origin of Product

United States

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